molecular formula C15H18N2O3 B15065154 2-((Diethylamino)methyl)-4-nitronaphthalen-1-ol CAS No. 37812-85-4

2-((Diethylamino)methyl)-4-nitronaphthalen-1-ol

Cat. No.: B15065154
CAS No.: 37812-85-4
M. Wt: 274.31 g/mol
InChI Key: RVMDQSIRTSDBRH-UHFFFAOYSA-N
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Description

2-((Diethylamino)methyl)-4-nitronaphthalen-1-ol is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a diethylamino group, a nitro group, and a hydroxyl group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of naphthalene to form 4-nitronaphthalene, which is then subjected to a Mannich reaction with formaldehyde and diethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-((Diethylamino)methyl)-4-nitronaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-((Diethylamino)methyl)-4-nitronaphthalen-1-one.

    Reduction: Formation of 2-((Diethylamino)methyl)-4-aminonaphthalen-1-ol.

    Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

2-((Diethylamino)methyl)-4-nitronaphthalen-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((Diethylamino)methyl)-4-nitronaphthalen-1-ol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The diethylamino group can enhance the compound’s solubility and facilitate its interaction with biological membranes .

Comparison with Similar Compounds

Similar Compounds

  • 2-((Diethylamino)methyl)-4-methylphenyl acrylate
  • 2-(Diethylamino)ethanethiol
  • 2-(Diethylamino)ethyl methacrylate

Uniqueness

2-((Diethylamino)methyl)-4-nitronaphthalen-1-ol is unique due to the presence of both a nitro group and a diethylamino group on the naphthalene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

37812-85-4

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

2-(diethylaminomethyl)-4-nitronaphthalen-1-ol

InChI

InChI=1S/C15H18N2O3/c1-3-16(4-2)10-11-9-14(17(19)20)12-7-5-6-8-13(12)15(11)18/h5-9,18H,3-4,10H2,1-2H3

InChI Key

RVMDQSIRTSDBRH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=C(C2=CC=CC=C2C(=C1)[N+](=O)[O-])O

Origin of Product

United States

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